3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride
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Overview
Description
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminoethoxy group, a piperidinyl group, and an isoindoline-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves multiple steps. One common method includes the following steps:
Formation of the Isoindoline-Dione Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindoline-dione structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindoline-dione intermediate.
Attachment of the Aminoethoxy Group: The aminoethoxy group is attached via an etherification reaction, where an appropriate aminoethanol derivative reacts with the intermediate compound.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with a propanamide derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups within the isoindoline-dione and piperidinyl moieties.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the amino and ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the aminoethoxy group, while reduction can produce alcohols or amines from the carbonyl groups.
Scientific Research Applications
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(2-aminoethoxy)prop-1-yn-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Uniqueness
Compared to similar compounds, 3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21ClN4O6 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
3-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C18H20N4O6.ClH/c19-6-8-28-7-5-15(24)20-10-1-2-11-12(9-10)18(27)22(17(11)26)13-3-4-14(23)21-16(13)25;/h1-2,9,13H,3-8,19H2,(H,20,24)(H,21,23,25);1H |
InChI Key |
STVOIUTURCWEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCN.Cl |
Origin of Product |
United States |
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